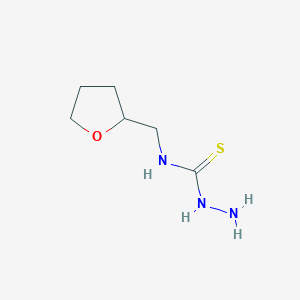
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide is an organic compound that features a tetrahydrofurfuryl group attached to a thiosemicarbazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide typically involves the reaction of tetrahydrofurfuryl hydrazine with carbon disulfide, followed by the addition of hydrazine hydrate. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes or proteins. The thiosemicarbazide moiety can form strong interactions with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the tetrahydrofurfuryl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofurfuryl alcohol: This compound is similar in structure but lacks the thiosemicarbazide moiety.
Thiosemicarbazide: This compound contains the thiosemicarbazide group but lacks the tetrahydrofurfuryl group.
Uniqueness
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide is unique due to the presence of both the tetrahydrofurfuryl and thiosemicarbazide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
151672-39-8 |
|---|---|
Molekularformel |
C6H13N3OS |
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
1-amino-3-(2-methyloxolan-2-yl)thiourea |
InChI |
InChI=1S/C6H13N3OS/c1-6(3-2-4-10-6)8-5(11)9-7/h2-4,7H2,1H3,(H2,8,9,11) |
InChI-Schlüssel |
UYGRZQJICTZFQY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NN |
Kanonische SMILES |
CC1(CCCO1)NC(=S)NN |
Synonyme |
4-(2-TETRAHYDROFURFURYL)-3-THIOSEMICARBAZIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















